molecular weight and formula of 5-(2,4-Dimethylphenyl)-3-methylphenol
molecular weight and formula of 5-(2,4-Dimethylphenyl)-3-methylphenol
An In-depth Technical Guide to 5-(2,4-Dimethylphenyl)-3-methylphenol
Abstract
This technical guide provides a comprehensive overview of 5-(2,4-Dimethylphenyl)-3-methylphenol, a substituted biphenyl phenol. While this specific molecule is not extensively documented in publicly available databases, its structural motifs are of significant interest in medicinal chemistry and material science. This document delineates its fundamental molecular and physicochemical properties, proposes a robust synthetic pathway, outlines detailed protocols for its characterization, and discusses its potential applications in research and drug development. The insights provided are grounded in established chemical principles and data from analogous structures, offering a valuable resource for researchers and scientists in the field.
Molecular Identification and Structure
The compound 5-(2,4-Dimethylphenyl)-3-methylphenol is a biaryl aromatic molecule. Its structure consists of a 3-methylphenol (m-cresol) ring linked at the 5-position to a 2,4-dimethylphenyl (2,4-xylyl) group.
Chemical Formula and Molecular Weight
Based on its structure, the chemical formula and molecular weight have been determined as follows:
| Property | Value |
| Chemical Formula | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol |
| Monoisotopic Mass | 212.120115 g/mol |
The molecular weight is calculated from the chemical formula C₁₅H₁₆O.[1][2][3][4][5]
Structural Representation
The 2D chemical structure of 5-(2,4-Dimethylphenyl)-3-methylphenol is depicted below. This visualization is crucial for understanding its chemical properties and steric considerations in potential molecular interactions.
Caption: 2D structure of 5-(2,4-Dimethylphenyl)-3-methylphenol.
Physicochemical Properties
The physicochemical properties of 5-(2,4-Dimethylphenyl)-3-methylphenol can be predicted based on its structure. These parameters are critical for applications in drug development, influencing factors such as bioavailability and membrane permeability.
| Property | Predicted Value | Significance in Drug Development |
| XLogP3-AA | ~4.5 - 5.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Suggests good oral bioavailability.[6] |
| Hydrogen Bond Donor Count | 1 | The hydroxyl group can act as a hydrogen bond donor.[1] |
| Hydrogen Bond Acceptor Count | 1 | The oxygen atom can act as a hydrogen bond acceptor.[6] |
| Rotatable Bond Count | 1 | The single bond connecting the two aromatic rings allows for conformational flexibility. |
Synthesis and Methodology
Substituted biphenyl compounds are frequently synthesized using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[7] This approach offers a versatile and efficient route to creating the C-C bond between the two aromatic rings.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A plausible synthetic route for 5-(2,4-Dimethylphenyl)-3-methylphenol involves the coupling of 5-bromo-3-methylphenol with 2,4-dimethylphenylboronic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 5-(2,4-Dimethylphenyl)-3-methylphenol.
Materials:
-
5-Bromo-3-methylphenol
-
2,4-Dimethylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-3-methylphenol (1.0 eq), 2,4-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and deionized water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure 5-(2,4-Dimethylphenyl)-3-methylphenol.
Structural Elucidation and Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methyl protons, and the hydroxyl proton. The aromatic protons will likely appear in the range of 6.5-7.5 ppm. The two methyl groups on the xylyl ring and the one on the phenol ring will appear as singlets in the upfield region (around 2.0-2.5 ppm). The phenolic hydroxyl proton will likely be a broad singlet between 4-7 ppm.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 15 carbon atoms. The aromatic carbons will resonate in the downfield region (110-160 ppm), while the methyl carbons will be in the upfield region (15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.[8][10]
-
C-H stretching vibrations for the aromatic rings and methyl groups just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
-
C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.[8]
-
A C-O stretching vibration around 1200-1260 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 212.29 g/mol . Fragmentation patterns may include the loss of a methyl group or other characteristic cleavages of the biphenyl structure.
Applications in Research and Drug Development
Biphenyl and its derivatives are recognized as important structural motifs in medicinal chemistry due to their wide range of biological activities.[11] The phenol moiety is also a common feature in many approved drugs.[12]
-
Pharmacological Scaffolds: The biphenyl core provides a rigid scaffold that can be functionalized to interact with various biological targets. Substituted biphenyls have been investigated for their potential as antimicrobial, anti-inflammatory, and anti-cancer agents.
-
Enzyme Inhibition: The phenolic hydroxyl group can participate in hydrogen bonding interactions with enzyme active sites, making this class of compounds interesting for the development of enzyme inhibitors.
-
Material Science: The rigid structure of biphenyls also makes them suitable for applications in materials science, such as in the development of liquid crystals and organic light-emitting diodes (OLEDs).[7]
Safety and Handling
Substituted phenols should be handled with appropriate safety precautions. They can be skin and eye irritants and may be harmful if ingested or inhaled.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust if the compound is a solid.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138478, 1,3-Diphenyl-2-propanol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]
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Dona, A., & Wipf, P. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7119-7143. [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 3-methyl- (CAS 108-39-4). Retrieved from [Link]
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Public Services and Procurement Canada. (n.d.). Fact sheet: 4-methylphenol (para-cresol). Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2014, April 11). Methylphenols (Cresols): Human health tier II assessment. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). 1,3-diphenyl-2-propanol. Retrieved from [Link]
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